Cas no 4467-88-3 (1,3-diphenyl-1h-indene)

1,3-diphenyl-1h-indene structure
Product Name:1,3-diphenyl-1h-indene
CAS No:4467-88-3
Molecular Formula:C21H16
Molecular Weight:268.35174
MDL:MFCD00154959
CID:1516342
PubChem ID:138262
1,3-diphenyl-1h-indene Properties
Names and Identifiers
-
- 1,3-diphenyl-1h-indene
- AC1L3CFD
- 1,3-Diphenyl-inden
- 1,3-diphenyl-indene
- 1,3-Diphenylindene
- NCIOpen2_004183
- 1.3-Diphenylinden
- 1,3-diphenyl-1H-inden
- NSC82366
- 1H-Indene, 1,3-diphenyl-
- AC1Q2APD
- 1,3-Diphenylinden
- 1.3-diphenylidene
- AC1L3CFD; 1,3-Diphenyl-inden; 1,3-diphenyl-indene; 1,3-Diphenylindene; NCIOpen2_004183; 1.3-Diphenylinden; 1,3-diphenyl-1H-inden; NSC82366; 1H-Indene, 1,3-diphenyl-; AC1Q2APD; 1,3-Diphenylinden; 1.3-diphenylidene;
- 4467-88-3
- MFCD00154959
- NSC 82366
- NSC-82366
- AKOS015906140
-
- MDL: MFCD00154959
- InChIKey: PTZVKDFWFSDSMK-UHFFFAOYSA-N
- Inchi: InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H
- SMILES: C1=CC=C(C=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4
Computed Properties
- Exact Mass: 268.12528
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Rotatable Bond Count: 2
- Monoisotopic Mass: 268.125200510g/mol
- Heavy Atom Count: 21
- Complexity: 368
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- LogP: 5.26380
- PSA: 0
1,3-diphenyl-1h-indene Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB496691-100 mg |
1,3-Diphenylindene |
4467-88-3 | 100mg |
€126.00 | 2023-06-15 |
1,3-diphenyl-1h-indene Related Literature
-
J. M. Holland,D. W. Jones J. Chem. Soc. C 1970 530
-
3. o-Quinonoid compounds. Part 13. 1,5-Acyl shifts in substituted indenes; conversion of 1-acyl- into 2-acyl-indenes and orienting mechanistic experimentsDavid W. Jones,Geoffrey Kneen J. Chem. Soc. Perkin Trans. 1 1977 1313
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4. Some alleged cyclobutane derivativesD. W. Jones J. Chem. Soc. C 1966 1026
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5. Substituted diphenylmethyl cations. Part 2. Modes of decomposition of ions and a reinvestigation of the electronic absorption spectraAlan C. Hopkinson,Edward Lee-Ruff,Trevor W. Toone,Prabhaker G. Khazanie,Lê H. Dao J. Chem. Soc. Perkin Trans. 2 1979 1395
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6. Comparison of Br?nsted acidities of neutral CH acids in gas phase and dimethyl sulfoxideIlmar A. Koppel,Juta Koppel,Viljar Pihl,Ivo Leito,Masaaki Mishima,Vladislav M. Vlasov,Lev M. Yagupolskii,(the late) Robert W. Taft J. Chem. Soc. Perkin Trans. 2 2000 1125
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7. Comparison of Br?nsted acidities of neutral CH acids in gas phase and dimethyl sulfoxideIlmar A. Koppel,Juta Koppel,Viljar Pihl,Ivo Leito,Masaaki Mishima,Vladislav M. Vlasov,Lev M. Yagupolskii,(the late) Robert W. Taft J. Chem. Soc. Perkin Trans. 2 2000 1125
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8. NotesR. S. Satchell,R. S. Mann,D. Rouleau,B. F. Cain,W. Flavell,N. C. Ross,J. L. Cotter,D. B. Coult,M. Green,J. Charalambous,M. J. Frazer,W. Gerrard,R. T. Wragg,P. M. G. Bavin,A. N. de Belder,E. J. Bourne,J. B. Pridham,J. M. H. Graves,G. A. Hughes,T. Y. Jen,Herchel Smith,T. van Es,W. Prinz,M. P. Hartshorn,D. N. Kirk,A. F. A. Wallis J. Chem. Soc. 1964 5469
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9. Chapter 5. The ionization of carbon acids
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10. o-Quinonoid compounds. Part 18. Stabilised 2,3-naphthoquinodimethanes via transient 1,3-diphenylbenz[f]inden-2-oneDavid W. Jones,Alan Pomfret,Richard L. Wife J. Chem. Soc. Perkin Trans. 1 1983 459
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